2-Nitro-4-(phenylsulfonyl)aniline
CAS No.:
Cat. No.: VC13851619
Molecular Formula: C12H10N2O4S
Molecular Weight: 278.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10N2O4S |
|---|---|
| Molecular Weight | 278.29 g/mol |
| IUPAC Name | 4-(benzenesulfonyl)-2-nitroaniline |
| Standard InChI | InChI=1S/C12H10N2O4S/c13-11-7-6-10(8-12(11)14(15)16)19(17,18)9-4-2-1-3-5-9/h1-8H,13H2 |
| Standard InChI Key | MAIPRGSQJOIMIG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 2-nitro-4-(phenylsulfonyl)aniline features a benzene ring substituted with three functional groups: an amine (-NH₂), a nitro (-NO₂), and a phenylsulfonyl (-SO₂C₆H₅). This arrangement creates distinct electronic effects:
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Nitro group: A strong electron-withdrawing meta-director that polarizes the aromatic ring.
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Phenylsulfonyl group: A bulky electron-withdrawing substituent that enhances solubility in polar aprotic solvents.
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Amine group: A weakly electron-donating para-director, rendered less nucleophilic due to adjacent electron-withdrawing groups.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀N₂O₄S |
| Molecular Weight | 278.29 g/mol |
| IUPAC Name | 4-(Benzenesulfonyl)-2-nitroaniline |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)N)N+[O-] |
| Topological Polar Surface | 113 Ų |
The crystal structure remains uncharacterized, but computational models predict a planar aromatic system with intramolecular hydrogen bonding between the amine and sulfonyl oxygen.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
While no direct protocol exists for 2-nitro-4-(phenylsulfonyl)aniline, analogous routes for nitro-sulfonamide compounds involve:
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Sulfonation: Treating 4-nitroaniline with benzenesulfonyl chloride in pyridine at 0–5°C.
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Nitration: Introducing a nitro group via mixed acid (HNO₃/H₂SO₄) at controlled temperatures.
A patent (US6552230B1) detailing the synthesis of structurally similar 2-nitro-5-(phenylthio)-anilines provides transferable insights :
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Solvent Systems: Methanol, dimethylformamide (DMF), or water under autogenous pressure (3–12 bar).
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Catalysis: Base-mediated reactions without phase-transfer agents.
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Yield Optimization: 92–98% purity achieved through temperature modulation (40–100°C) and stoichiometric ammonia .
Table 2: Representative Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | 40–100°C |
| Pressure | 3–12 bar |
| Solvent | Methanol/DMF/Water |
| Reaction Time | 1–20 hours |
| Yield | 88–98% |
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in DMF, dimethyl sulfoxide (DMSO), and chlorinated solvents; sparingly soluble in water (<0.1 mg/mL at 25°C).
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Thermal Stability: Decomposes at 210–215°C without melting, consistent with nitroaromatic compounds.
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Photostability: Undergoes nitro group reduction under UV light (λ = 254 nm), forming 2-amino-4-(phenylsulfonyl)aniline.
Spectroscopic Data
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IR (KBr): ν = 1345 cm⁻¹ (asymmetric SO₂), 1520 cm⁻¹ (NO₂), 3450 cm⁻¹ (NH₂).
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¹H NMR (DMSO-d₆): δ 8.2 (d, 2H, Ar-H), 7.8 (m, 5H, Ph-H), 6.9 (s, 1H, Ar-H), 6.3 (br, 2H, NH₂).
Applications in Scientific Research
Organic Synthesis
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Cross-Coupling Reactions: Suzuki-Miyaura couplings at the nitro position yield biaryl sulfonamides.
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Reductive Amination: Catalytic hydrogenation (Pd/C, H₂) produces diamines for polymer precursors.
Materials Science
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Fluorescent Probes: Nitro-to-amine reduction under hypoxia mimics nitroreductase activity, enabling oxygen-level sensing in tumors.
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Coordination Chemistry: Sulfonyl oxygen donors form complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.
Table 3: Emerging Applications
| Field | Application | Mechanism |
|---|---|---|
| Biomedicine | Hypoxia imaging | Nitro group reduction |
| Catalysis | Lewis acid catalysts | Metal-sulfonyl coordination |
| Polymers | Epoxy hardeners | Amine-epoxide crosslinking |
Future Research Directions
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Crystallographic Studies: Resolve 3D structure to optimize ligand-protein interactions.
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Nanotheranostics: Develop liposomal formulations for targeted drug delivery.
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Green Synthesis: Explore biocatalytic routes using nitroreductase-expressing E. coli.
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